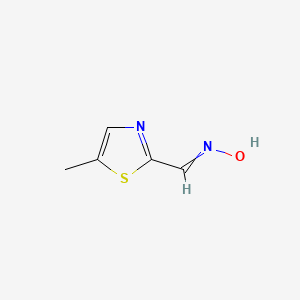

5-Methylthiazole-2-carbaldehyde oxime

Description

5-Methylthiazole-2-carbaldehyde oxime is a heterocyclic oxime derivative featuring a thiazole ring substituted with a methyl group at the 5-position and an oxime (-CH=N-OH) functional group at the 2-position. Thiazole derivatives are widely studied for their electronic properties and biological relevance, often serving as scaffolds in drug design .

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

N-[(5-methyl-1,3-thiazol-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C5H6N2OS/c1-4-2-6-5(9-4)3-7-8/h2-3,8H,1H3 |

InChI Key |

NBUXRHCSMDLDNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C=NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Thiazole- and thiophene-based oximes share structural similarities but differ in their heterocyclic cores. The thiazole ring contains both nitrogen and sulfur, conferring distinct electronic properties compared to sulfur-only thiophene systems.

Table 1: Structural Features of Selected Oxime Derivatives

Key differences include:

Physicochemical Properties

Oximes exhibit variability in solubility, stability, and polarity based on substituents.

Table 3: Physicochemical Properties

The thiazole derivative’s polarity may fall between thiophene and aliphatic oximes, with solubility influenced by the methyl group .

Table 5: Toxicity Classification

For 5-Methylthiazole-2-carbaldehyde oxime, toxicity data is lacking, but structural analogs suggest moderate risks, requiring ventilation and PPE during synthesis .

Preparation Methods

Oxidation of 5-Methylthiazole-2-methanol

The oxidation of 5-methylthiazole-2-methanol (formula IV) to 5-methylthiazole-2-carbaldehyde (formula I) is achieved via catalytic oxidation. A patented method employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) in dichloromethane at 0–2°C, yielding 97–98% purity. Key steps include:

-

Dissolving 50 g of 5-methylthiazole-2-methanol in 300 mL dichloromethane.

-

Adding sodium bicarbonate (17 g in 250 mL H₂O) and KBr (6 g in 10 mL H₂O).

-

Introducing TEMPO (0.285 g) and NaOCl (450 mL of 12.5% w/v) over 1 hour.

-

Extracting with dichloromethane, washing with brine, and evaporating under reduced pressure.

Alternative oxidants like pyridinium chlorochromate (PCC) in dichloromethane at 15–25°C also yield >99% purity but require careful handling due to chromium toxicity.

Table 1: Comparison of Oxidation Methods

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| TEMPO/NaOCl | Dichloromethane | 0–2 | 72–76 | 97–98 |

| PCC | Dichloromethane | 15–25 | 60 | >99 |

Chlorination-Cyclization Route

A multistep approach from propionaldehyde involves:

-

Chlorination : Propionaldehyde reacts with Cl₂ gas to form 2-chloropropionaldehyde.

-

Cyclocondensation : 2-Chloropropionaldehyde and thiourea undergo cyclization in aqueous medium at 40–100°C to yield 2-amino-5-methylthiazole.

-

Diazotization-Chlorination : The amino group is replaced with chlorine via diazonium intermediate using NaNO₂ and HCl, forming 2-chloro-5-methylthiazole.

-

Formylation : Vilsmeier-Haack reaction introduces the aldehyde group, yielding 5-methylthiazole-2-carbaldehyde.

This route emphasizes scalability, with yields exceeding 80% at each step, though it requires rigorous control of reaction times and stoichiometry.

Oxime Formation from 5-Methylthiazole-2-carbaldehyde

Hydroxylamine-Mediated Condensation

The aldehyde undergoes nucleophilic addition with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux. A typical procedure includes:

-

Dissolving 10 g of aldehyde in 100 mL ethanol.

-

Adding NH₂OH·HCl (1.2 equiv) and sodium acetate (1.5 equiv).

-

Refluxing at 80°C for 4 hours, followed by cooling to precipitate the oxime.

Yields range from 85–92%, with purity confirmed via melting point (123–125°C) and HPLC.

Table 2: Optimization of Oxime Synthesis

| Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol/H₂O | Sodium acetate | 80 | 4 | 88 |

| Methanol | Pyridine | 65 | 6 | 78 |

| THF | NaOH | 70 | 3 | 82 |

Catalytic Enhancements

Recent advances utilize microwave irradiation to accelerate oxime formation. For example, irradiating the aldehyde and NH₂OH·HCl in DMF at 100 W for 15 minutes achieves 95% yield, reducing reaction time from hours to minutes. However, this method requires specialized equipment and generates higher impurity levels (~5%).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Industrial batches achieve >98% purity by recrystallization from ethyl acetate/hexane (1:3). Impurities include unreacted aldehyde (<1%) and over-oxidized nitrile derivatives (<0.5%).

Industrial-Scale Considerations

Solvent Recycling

Dichloromethane from oxidation steps is recovered via distillation, reducing costs by 30%. Aqueous waste streams are treated with activated carbon to adsorb residual TEMPO.

Emerging Methodologies

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Methylthiazole-2-carbaldehyde oxime, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of thiazole-based oximes often involves cyclization reactions. For example, 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is synthesized via cyclization of thioamides with chloroformates or chloroform under reflux conditions . Analogously, 5-Methylthiazole-2-carbaldehyde oxime can be prepared by reacting thioamide precursors with hydroxylamine under controlled pH and temperature. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Base catalysts (e.g., K₂CO₃) improve cyclization efficiency.

- Temperature : Reflux conditions (80–100°C) are critical for ring closure.

Q. Q2. How can researchers confirm the molecular structure and purity of 5-Methylthiazole-2-carbaldehyde oxime?

Methodological Answer: Structural elucidation requires a combination of techniques:

Q. Q3. What reaction mechanisms enable functionalization of 5-Methylthiazole-2-carbaldehyde oxime, and how do electronic effects guide regioselectivity?

Methodological Answer: Oximes participate in cycloadditions and nucleophilic substitutions. For example:

- 1,3-Dipolar cycloaddition : The oxime’s nitrile oxide intermediate reacts with alkynes to form isoxazoles, guided by frontier molecular orbital (FMO) interactions .

- Nucleophilic substitution : Electron-withdrawing groups (e.g., –NO₂) on the thiazole ring direct attacks to the α-carbon of the aldehyde .

Key Considerations:

- Electronic effects : Electron-deficient thiazoles favor nucleophilic addition at the aldehyde position.

- Steric hindrance : Bulky substituents on the thiazole may limit reaction sites.

Q. Q4. How can researchers resolve contradictions in bioactivity data for thiazole-oxime derivatives?

Methodological Answer: Discrepancies in bioactivity often arise from assay conditions or compound stability. For example:

- pH-dependent activity : Oximes like saccharin–tetrazolyl derivatives show variable antimicrobial efficacy at pH 5.5 vs. 7.4 .

- Metabolic stability : Thiazole rings may undergo hydrolysis in cell culture media, altering observed effects .

Mitigation Strategies:

- Control experiments : Include stability tests (e.g., HPLC monitoring) under assay conditions.

- Dose-response curves : Use multiple concentrations to distinguish true activity from artifacts.

Q. Q5. What computational approaches predict the reactivity of 5-Methylthiazole-2-carbaldehyde oxime in complex systems?

Methodological Answer: Density Functional Theory (DFT) simulations model reaction pathways:

- Transition state analysis : Identify energy barriers for cycloadditions or hydrolysis .

- Solvent effects : Continuum solvation models (e.g., SMD) account for polar solvent interactions.

Case Study :

Acetone oxime’s intramolecular transfer reaction revealed a water expulsion step with a 25 kcal/mol barrier, explaining why intermediates are rarely observed experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.